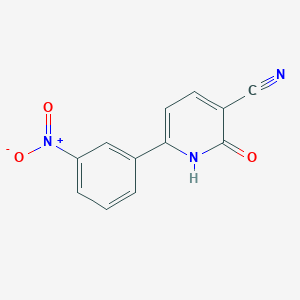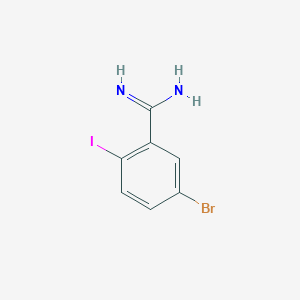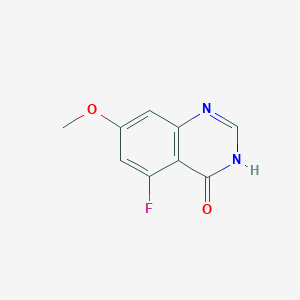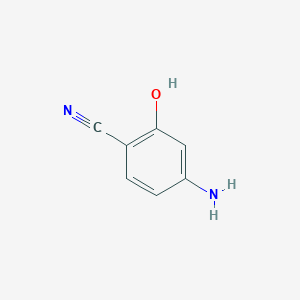
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of nitrophenol . Nitrophenols are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile” were not found, similar compounds like 3-Nitrophenylboronic Acid have been used in the preparation of carbon coated copper nanoparticles and nanowires for usage in Suzuki cross coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Pyridine derivatives, including those similar to 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile, have been synthesized and analyzed for their structural features. Studies have focused on their infrared (IR) and electronic spectroscopic properties, as well as their fluorescence characteristics in various solvents (Cetina et al., 2010).
Crystal Structure and Molecular Interactions
- Research has been conducted on the crystal structures of similar pyridine derivatives. These studies provide insights into the molecular geometry and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the chemical and physical properties of these compounds (Sharma et al., 2015).
Antimicrobial Activity
- Some derivatives of pyridine carbonitriles have been studied for their antimicrobial properties. For instance, compounds containing the 1,2,4-triazine moiety have been evaluated for their effectiveness against various microbes (Abdel-Monem, 2010).
Optical and Electronic Properties
- The optical and electronic properties of pyridine derivatives have been extensively studied. These properties are vital for potential applications in optoelectronics, such as photovoltaic cells and light-emitting diodes (Zedan et al., 2020).
Molecular Interaction Patterns
- The effect of substituents on the interaction patterns within the molecular structure of pyridine derivatives has been analyzed. Such research is instrumental in understanding how molecular modifications can influence the overall properties of these compounds (Vishnupriya et al., 2014).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives, which are structurally related to the compound , have been investigated for their corrosion inhibition effects on metals in acidic environments. This application is particularly relevant in industrial settings for the protection of metal surfaces (Sudheer & Quraishi, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-4-5-11(14-12(9)16)8-2-1-3-10(6-8)15(17)18/h1-6H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUNFHQIOLIVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628018.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)



![1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2628031.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628033.png)
![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2628038.png)
![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)

